(3-Ethoxy-2,6-difluorophenyl)methanol

Description

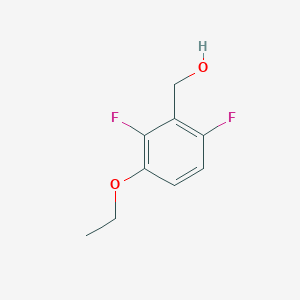

(3-Ethoxy-2,6-difluorophenyl)methanol is a fluorinated aromatic alcohol featuring an ethoxy substituent at the 3-position and fluorine atoms at the 2- and 6-positions on the benzene ring.

Properties

IUPAC Name |

(3-ethoxy-2,6-difluorophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O2/c1-2-13-8-4-3-7(10)6(5-12)9(8)11/h3-4,12H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKBAKMOEGHRFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)F)CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethoxy-2,6-difluorophenyl)methanol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves bulk custom synthesis and procurement processes . These methods ensure high purity and yield, making the compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxy-2,6-difluorophenyl)methanol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

Substitution: The ethoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

(3-Ethoxy-2,6-difluorophenyl)methanol has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which (3-Ethoxy-2,6-difluorophenyl)methanol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical and physical properties of the compound, influencing its reactivity and potential applications. The exact molecular targets and pathways depend on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The substitution pattern (positions of fluorine, ethoxy, and other groups) critically influences the properties of these compounds. Key analogs include:

Table 1: Structural Comparison of Selected Compounds

Key Observations :

- Ethoxy groups may increase lipophilicity compared to methoxy analogs .

- Functional Group Impact: The methanol group (-CH2OH) enables hydrogen bonding, influencing solubility and intermolecular interactions. Boronated derivatives (e.g., β-[4-(10B)borono-2,6-difluorophenyl]alaninol) are tailored for neutron capture therapy (BNCT) and imaging .

Physicochemical Properties

Table 2: Physical and Chemical Properties

*Estimated based on analogy to methanol derivatives; ethoxy groups may slightly lower acidity compared to methoxy due to increased electron-donating capacity.

Biological Activity

(3-Ethoxy-2,6-difluorophenyl)methanol, with the molecular formula C11H12F2O2 and a molecular weight of approximately 188.17 g/mol, is an organofluorine compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a phenolic structure with two fluorine atoms located at the 2 and 6 positions of the aromatic ring, an ethoxy group at the 3 position, and a hydroxymethyl group (-CH2OH) attached to the aromatic system. The unique arrangement of these functional groups contributes to its biological properties and potential applications in pharmaceutical chemistry.

Research indicates that this compound may interact with various biological targets, particularly influencing enzyme activity. Notably, it has been suggested to interact with alcohol dehydrogenase , an enzyme involved in alcohol metabolism. This interaction could have implications for treating conditions related to alcohol consumption and metabolism.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties. Its structural similarities to other bioactive compounds indicate potential for inhibiting cancer cell proliferation. For instance, compounds with similar fluorinated structures have shown activity against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The cytotoxic effects are often mediated through mechanisms such as apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound's inhibitory effects on specific enzymes could contribute to its biological activity. For example, it may inhibit enzymes involved in metabolic pathways related to alcohol metabolism. This aspect is critical for understanding its potential therapeutic uses in managing alcohol-related disorders.

Study on Enzyme Interaction

A study focused on the interaction of this compound with alcohol dehydrogenase demonstrated that the compound could modulate enzyme activity. The results indicated a dose-dependent inhibition of the enzyme, suggesting that this compound could be further explored for developing treatments aimed at enhancing alcohol metabolism or mitigating alcohol toxicity.

Cytotoxicity Assays

In vitro cytotoxicity assays conducted on various cancer cell lines revealed that this compound exhibited significant growth inhibition. For example:

- MDA-MB-231 Cells : IC50 values ranged from 5 to 10 μM.

- HepG2 Cells : IC50 values were noted between 4.98–14.65 μM.

These findings highlight the compound's potential as a lead structure for developing new anticancer agents .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Ethoxy-3,5-difluorobenzyl alcohol | Ethoxy group at 2 position | Different fluorine positioning affects reactivity |

| 4-Ethoxy-2,6-difluorophenylmethanol | Ethoxy group at 4 position | Variations in substitution pattern influence properties |

| 2-Methoxy-3,5-difluorobenzyl alcohol | Methoxy instead of ethoxy | Alters solubility and potential metabolic pathways |

The comparison illustrates how variations in functional groups can significantly influence biological activities.

Q & A

Q. Basic

- Storage: Keep under inert gas (N₂/Ar) at -20°C to prevent oxidation of the methanol group.

- Handling: Use anhydrous solvents to avoid hydrolysis.

- Safety: Follow hazard codes (e.g., H315, H319, H335 for skin/eye irritation) and use PPE (gloves, goggles) .

How can researchers resolve contradictions in spectroscopic data when synthesizing derivatives of this compound?

Advanced

Discrepancies may arise from:

- Solvent Effects: Deuterated solvents can shift peaks (e.g., DMSO-d₆ vs. CDCl₃).

- Impurities: Trace solvents or byproducts (e.g., unreacted BBr₃) may obscure signals. Use preparative TLC or HPLC for purification .

- Dynamic Processes: Rotamers or hydrogen bonding (e.g., -OH groups) can broaden peaks. Variable-temperature NMR may clarify .

Case Study:

Inconsistent ¹³C NMR signals for aromatic carbons were resolved by repeating experiments under strictly anhydrous conditions .

What role does this compound serve as an intermediate in the synthesis of bioactive molecules?

Advanced

It is a key precursor for fluorinated inhibitors and heterocycles. For example, it was used to synthesize (5-bromothiophene-2-yl)-(2,6-difluoro-3-hydroxyphenyl)methanone, a potential 17β-HSD1 inhibitor, via demethylation and subsequent functionalization .

Applications:

- Fluorinated drug candidates (enhanced metabolic stability).

- Radiolabeled probes for imaging studies.

What analytical techniques are recommended for assessing the purity of this compound in complex mixtures?

Q. Advanced

- HPLC: Use a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/water.

- GC-MS: Electron ionization (EI) at 70 eV to confirm molecular ion peaks (e.g., m/z 320.12 [M+H]⁺) .

- Elemental Analysis: Verify C, H, F, and O percentages against theoretical values.

How can computational chemistry tools aid in the structural elucidation of this compound derivatives?

Q. Advanced

- ACD/Labs Software: Predict NMR/IR spectra and compare with experimental data .

- DFT Calculations: Optimize geometries (B3LYP/6-31G*) to simulate coupling constants and chemical shifts.

- Docking Studies: Model interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.